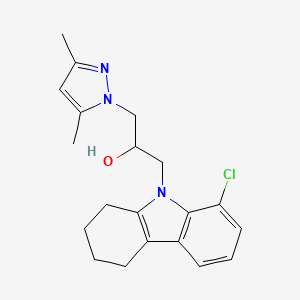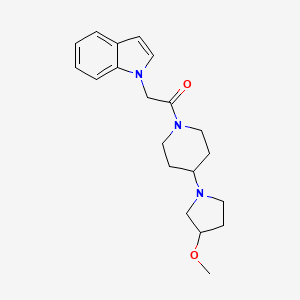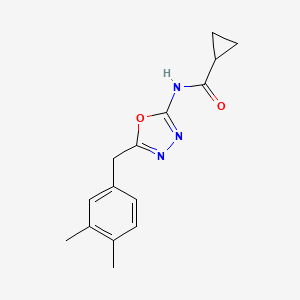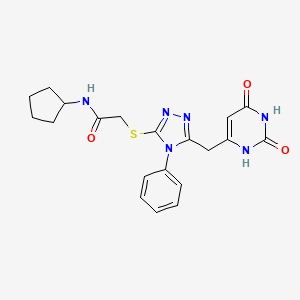![molecular formula C18H19N5O2S B2664282 2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 891118-28-8](/img/structure/B2664282.png)
2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of [1,2,4]triazolo[4,3-b]pyridazine, which is a type of fused triazole . Triazoles are a class of compounds that have wide bioactivities .
Molecular Structure Analysis
The compound contains a [1,2,4]triazolo[4,3-b]pyridazine ring fused with a phenyl ring and a tetrahydrofuran ring. The triazolo[4,3-b]pyridazine ring is a bicyclic structure containing three nitrogen atoms .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds have been known to react under various conditions. For example, 1H-1,2,3-triazolo[4,5-b]pyridine reacts with europium under solvothermal conditions in pyridine .Aplicaciones Científicas De Investigación
Antiviral Activity
Compounds derived from 6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine, closely related to the chemical , have shown promising antiviral activity. Notably, some derivatives demonstrated significant effectiveness against the hepatitis-A virus (HAV), as explored by Shamroukh and Ali (2008) in their study titled "Anti‐HAV Activity of Some Newly Synthesized Triazolo[4,3‐b]pyridazines" (Shamroukh & Ali, 2008).
Insecticidal Properties
Fadda et al. (2017) investigated novel heterocycles, including derivatives of [1,2,4]triazolo[4,3-b]pyridazines, for their insecticidal properties against Spodoptera littoralis, a common agricultural pest. Their research, "Synthesis and insecticidal assessment of some innovative heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis," highlights the potential of these compounds in pest control (Fadda et al., 2017).
Antiasthma Agents
Medwid et al. (1990) discussed the development of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, structurally related to the chemical of interest, as potential antiasthma agents. Their paper, "Preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents," emphasized their role as mediator release inhibitors, a crucial aspect in asthma treatment (Medwid et al., 1990).
Structural and Pharmaceutical Analysis
Sallam et al. (2021) focused on the structural analysis, DFT calculations, and pharmaceutical importance of pyridazine analogs, closely related to the specified chemical. Their work, titled "Synthesis, structure analysis, DFT calculations, Hirshfeld surface studies, and energy frameworks of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine," contributes significantly to understanding these compounds' chemical properties and potential pharmaceutical applications (Sallam et al., 2021).
Antihistaminic Activity
Gyoten et al. (2003) synthesized derivatives of [1, 2, 4]triazolo[1, 5-b]pyridazines, which showed promising antihistaminic activity. Their study, "Synthesis of eosinophil infiltration inhibitors with antihistaminic activity," demonstrates the potential of these compounds in treating allergic reactions (Gyoten et al., 2003).
Propiedades
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c24-17(19-11-14-7-4-10-25-14)12-26-18-21-20-16-9-8-15(22-23(16)18)13-5-2-1-3-6-13/h1-3,5-6,8-9,14H,4,7,10-12H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMAWECGWMWGHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-amino-N-(3-chlorophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2664199.png)
![5-Chloro-2-[(prop-2-yn-1-yl)amino]benzonitrile](/img/structure/B2664200.png)

![N-(2-ethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2664204.png)






![(2E)-2-[4-(5-Chlorothiophen-2-yl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile](/img/structure/B2664215.png)
![5H-Isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione](/img/structure/B2664217.png)

![6-Chloro-N-[3-(1-methylimidazol-2-YL)phenyl]pyridine-3-sulfonamide](/img/structure/B2664219.png)
